![molecular formula C20H14N4O2 B5727588 4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde, commonly known as PPT, is a compound that has been extensively studied for its scientific research applications. PPT belongs to the family of pyrazolo[3,4-d]pyrimidines and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of PPT is not fully understood. However, it has been proposed that PPT inhibits the activity of various enzymes by binding to their active sites. PPT has been shown to bind to the ATP-binding site of cyclin-dependent kinases and inhibit their activity. PPT has also been found to inhibit the activity of glycogen synthase kinase 3 by binding to its substrate-binding site.
Biochemical and physiological effects:
PPT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PPT has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PPT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
PPT has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PPT has been extensively studied, and its biological activities are well characterized. However, PPT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. PPT is also known to be unstable in solution, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for PPT research. One direction is to further investigate the mechanism of action of PPT. It is also important to study the pharmacokinetics and pharmacodynamics of PPT to understand its bioavailability and toxicity. Another direction is to develop PPT derivatives with improved solubility and stability. PPT derivatives can also be synthesized to target specific enzymes and pathways. Finally, PPT can be studied in animal models of various diseases to evaluate its therapeutic potential.
In conclusion, PPT is a compound that has been extensively studied for its scientific research applications. It has various biological activities and has been shown to inhibit the activity of various enzymes. PPT has potential therapeutic applications in cancer, inflammation, and diabetes. Further research is needed to fully understand the mechanism of action and pharmacological properties of PPT.
Synthesemethoden
The synthesis of PPT involves the reaction of 2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinol with 4-formylbenzoic acid in the presence of a base. The reaction results in the formation of PPT as a yellow solid. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
PPT has been extensively studied for its scientific research applications. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. PPT has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, glycogen synthase kinase 3, and casein kinase 1. PPT has also been found to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
4-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-14-15-7-9-17(10-8-15)26-19-13-18(24-12-4-11-21-24)22-20(23-19)16-5-2-1-3-6-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYDBVXANCBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)C=O)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.